molecular formula C₇H₉D₃O₇ B1161133 4-O-Methyl-D-glucuronic Acid-d3

4-O-Methyl-D-glucuronic Acid-d3

Cat. No.: B1161133
M. Wt: 211.18
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of 4-O-Methyl-D-glucuronic Acid in Natural Biopolymers

4-O-Methyl-D-glucuronic acid is a naturally occurring monosaccharide and a significant constituent of hemicelluloses, particularly glucuronoxylans, which are major components of the cell walls in hardwood trees and other plants. wikipedia.orgscbt.com These complex polysaccharides are composed of a backbone of β-D-xylopyranosyl units linked by (1→4) glycosidic bonds. wikipedia.org Many of these xylose units are substituted with side chains, including single 4-O-methyl-α-D-glucopyranosyl uronate residues attached at the O-2 position. wikipedia.org This structural feature is common in the glucuronoxylans of hardwoods like birch. wikipedia.org

The presence and methylation of glucuronic acid residues in xylan (B1165943) are believed to play a crucial role in the structural integrity and properties of the plant cell wall. nih.govucr.edu The 4-O-methylation of glucuronic acid is catalyzed by specific enzymes, such as glucuronoxylan methyltransferases (GXMTs), which have been identified and characterized in plants like Arabidopsis. nih.govpnas.orgnih.gov This modification appears to be a key structural feature of secondary cell walls in vascular plants. nih.govucr.edu The interactions between these modified hemicelluloses, cellulose, and lignin (B12514952) create the complex macromolecular network that defines the physical and biological properties of the plant cell wall. nih.gov

Rationale for Deuterium (B1214612) Labeling in Chemical and Biochemical Research

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium (D or ²H), is a powerful technique in scientific research with broad applications in pharmaceuticals, environmental science, and biochemistry. clearsynth.comclearsynth.com The primary advantage of using deuterated compounds is the ability to easily distinguish them from their non-labeled counterparts in analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comsynmr.in

In quantitative mass spectrometry, deuterated compounds are considered the gold standard for use as internal standards. aptochem.comscioninstruments.com An ideal internal standard co-elutes with the analyte of interest and exhibits similar extraction recovery and ionization response. aptochem.com Since deuterated standards are nearly chemically identical to the analyte, they closely mimic its behavior during sample preparation and analysis, compensating for variations in extraction, injection volume, and matrix effects. clearsynth.comaptochem.comscioninstruments.com This leads to more precise and accurate quantification of the target compound. clearsynth.com The increased mass of the deuterated standard allows for its clear differentiation from the analyte in the mass spectrometer. aptochem.com

While highly effective, it is important to note that in some complex matrices, slight differences in retention time between the deuterated standard and the analyte can occur, which may affect the correction for ion suppression in LC-MS/MS assays. myadlm.org

Overview of Advanced Research Applications of 4-O-Methyl-D-glucuronic Acid-d3

The deuterated form, this compound, serves as a valuable internal standard for the accurate quantification of its non-labeled analog in complex biological samples. The analysis of uronic acids in materials like wood hydrolysates can be challenging due to their low concentrations relative to other wood sugars and the potential for degradation with some analytical methods. thermofisher.comnih.gov

The use of this compound in conjunction with sensitive analytical techniques like high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) or liquid chromatography-mass spectrometry (LC-MS) allows for more reliable and accurate measurements. thermofisher.comcelignis.com By adding a known amount of the deuterated standard to a sample, researchers can correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy of quantification. clearsynth.comaptochem.com This is particularly important in studies investigating the composition of plant biomass for applications in biofuels and biomaterials, where precise measurements of all components are crucial. aalto.fiplos.org

Compound Information Table

Compound NameSynonyms
4-O-Methyl-D-glucuronic Acid4-O-Methylglucuronic Acid
4-O-Methyl-D-glucurono-D-xylanMGX
This compound4-O-Methyl-D-glucuronic-d3 Acid
Glucuronic Acid-
Xylose-
Cellulose-
Lignin-
S-adenosyl-l-methionine-

Properties

Molecular Formula

C₇H₉D₃O₇

Molecular Weight

211.18

Synonyms

4-O-Methylglucuronic Acid

Origin of Product

United States

Synthetic and Derivatization Methodologies for 4 O Methyl D Glucuronic Acid D3

Chemical Synthesis Pathways for 4-O-Methyl-D-glucuronic Acid Precursors

The foundation for synthesizing the deuterated target molecule lies in the efficient preparation of its non-deuterated precursors. These pathways often begin with readily available monosaccharides like D-glucose and involve a series of protection, methylation, and oxidation or glycosidation steps.

A common route to 4-O-methyl-D-glucuronic acid involves the initial formation of a methyl glycoside from D-glucose. masterorganicchemistry.com This reaction, typically acid-catalyzed, protects the anomeric carbon and provides a stable starting point for further modifications. orgsyn.orgyoutube.com A synthesis reported in 1960 detailed a pathway starting from methyl α-D-glucopyranoside. cdnsciencepub.com This precursor undergoes a sequence of protection reactions, such as benzylation and tritylation, to isolate the C-4 hydroxyl group for specific methylation. cdnsciencepub.com Subsequent oxidation of the primary alcohol at C-6 to a carboxylic acid, followed by deprotection, yields 4-O-methyl-D-glucuronic acid. cdnsciencepub.com

Another key intermediate is methyl 4-O-methyl-α-D-glucopyranuronate, which can be prepared by refluxing 4-O-methyl-D-glucuronic acid in methanol (B129727) with an acid catalyst like Dowex-50 resin. nih.gov Alternatively, a multi-step synthesis starting from benzyl (B1604629) 2,3-di-O-benzyl-β-D-glucopyranoside can produce methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate, which upon debenzylation yields the desired methyl 4-O-methyl-α-D-glucopyranuronate. nih.gov

Table 1: Synthesis of Methyl Glycoside Precursors

Starting Material Key Reagents/Steps Product Reference
D-Glucose Methanol, Hydrochloric Acid α-Methyl d-glucoside orgsyn.org
Methyl α-D-glucopyranoside 1. Protection (Trityl, Benzyl) 2. Methylation 3. Deprotection Methyl 4-O-methyl-α-D-glucoside cdnsciencepub.com
Benzyl 2,3-di-O-benzyl-β-D-glucopyranoside Five-step synthetic method Methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate nih.gov

Glycosidation reactions are essential for creating aldobiouronic acids, which are disaccharides containing a uronic acid. These are crucial model compounds for studying the structure of complex plant polysaccharides like glucuronoxylans. nih.gov The synthesis of these derivatives involves coupling an activated glucuronic acid donor with a suitable glycosyl acceptor. nih.gov

Various methods exist for activating the anomeric center of the uronic acid, which is challenging due to the electron-withdrawing carboxylic acid group. nih.gov Common strategies include using glycosyl halides (e.g., bromides) or trichloroacetimidate (B1259523) donors in the presence of a promoter like silver salts or trifluoromethanesulfonate. nih.govnih.gov For instance, methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate serves as a valuable precursor in the synthesis of model aldobiouronic acids, reflecting the structural features of hemicellulose found in wood. nih.gov The reaction of glucuronic acid 6,1-lactones with silylated nucleophiles, catalyzed by tin(IV) chloride, is another method to form glycosidic linkages, yielding either 1,2-trans or 1,2-cis glycosides depending on the donor's structure. nih.gov

Strategies for Deuterium (B1214612) Incorporation at the Methyl Group (d3)

The introduction of the three-deuterium-atom-containing methyl group (a trideuteromethyl or d3-methyl group) is the definitive step in the synthesis of 4-O-methyl-D-glucuronic acid-d3. This is typically achieved by substituting a standard methylation reaction with one that uses a deuterated methylating agent.

The synthetic strategy generally involves preparing a precursor with a free hydroxyl group at the C-4 position, with all other reactive sites protected. This precursor is then reacted with a d3-methylating agent. Common and effective reagents for this purpose include deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate.

More advanced and highly selective reagents have also been developed. For example, 5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane (B1200692) sulfonate (DMTT) is a biomimetic d3-methylating agent designed as an analogue of S-adenosylmethionine (SAM). nih.gov DMTT offers excellent selectivity and high levels of deuterium incorporation for complex molecules under mild conditions, making it a powerful tool for installing deuterium in pharmaceuticals and other bioactive compounds. nih.gov Other methods for deuterium incorporation at methyl groups involve Brønsted acid-catalyzed H/D exchange using D₂O or photocatalytic methods using a methylamine-water system as the methyl source. rsc.orgnih.gov

Table 2: Selected Deuterated Methylating Agents

Reagent Chemical Formula Application Notes Reference
Deuterated Methyl Iodide CD₃I Standard, widely used electrophilic methyl source for Sₙ2 reactions. libretexts.org
Deuterated Dimethyl Sulfate (CD₃)₂SO₄ Powerful and efficient methylating agent, though requires careful handling. N/A

Following the d3-methylation step, the protecting groups on the glucuronic acid backbone are removed to yield the final product, this compound.

Enzymatic Approaches to 4-O-Methyl-D-glucuronic Acid and Analog Preparation

Enzymatic methods provide highly specific and environmentally benign alternatives to chemical synthesis for producing 4-O-methyl-D-glucuronic acid and its derivatives from natural sources.

4-O-methyl-D-glucuronic acid is a natural and important constituent of glucuronoxylans, a type of hemicellulose abundant in hardwoods and other plants. scbt.com Specific enzymes can be used to liberate this compound from the polysaccharide backbone. The key enzymes in this process are α-glucuronidases (EC 3.2.1.139), which hydrolyze the α-1,2-glycosidic bond between the 4-O-methyl-D-glucuronic acid side chain and the xylose main chain of the xylan (B1165943) polymer. nih.gov

Research has shown that α-glucuronidases from various microbial sources, including thermophilic bacteria like Clostridium stercorarium and Thermoanaerobacterium saccharolyticum, can effectively release 4-O-methyl-D-glucuronic acid from oligosaccharide substrates derived from xylan. nih.gov More recently, a highly efficient enzymatic pathway was developed using AxyAgu115A, a GH115 family α-glucuronidase from Amphibacillus xylanus, which was capable of releasing nearly all of the 4-O-methyl-D-glucuronic acid from hardwood glucuronoxylan. researchgate.netaalto.finih.gov The synergy between endo-xylanases, which break down the main xylan chain into smaller fragments, and α-glucuronidases is often crucial for achieving high yields. nih.gov

Table 3: Enzymes for Releasing 4-O-Methyl-D-glucuronic Acid from Glucuronoxylans

Enzyme Source Organism Enzyme Commission (EC) Number Substrate Product Reference
α-Glucuronidase (AxyAgu115A) Amphibacillus xylanus 3.2.1.139 Hardwood Glucuronoxylan 4-O-Methyl-D-glucuronic acid researchgate.netaalto.fi
α-Glucuronidase Clostridium stercorarium 3.2.1.139 4-O-methyl-α-D-glucuronosyl-xylotriose 4-O-Methyl-D-glucuronic acid nih.gov
α-Glucuronidase Thermoanaerobacterium saccharolyticum 3.2.1.139 4-O-methyl-α-D-glucuronosyl-xylotriose 4-O-Methyl-D-glucuronic acid nih.gov

Once 4-O-methyl-D-glucuronic acid is obtained, it can be further transformed into other valuable compounds. A significant transformation is its oxidation to 4-O-methyl-D-glucaric acid, a dicarboxylic acid with potential applications in biopolymers and as a detergent builder. researchgate.netnih.gov

An enzymatic pathway has been developed that couples the release of 4-O-methyl-D-glucuronic acid from xylan with its subsequent oxidation. researchgate.netaalto.fi In this system, a gluco-oligosaccharide oxidase from Sarocladium strictum (GOOX), specifically the GOOX-Y300A variant, converts 4-O-methyl-D-glucuronic acid to 4-O-methyl-D-glucaric acid with a yield of 62%. researchgate.netaalto.finih.gov In mammals, D-glucuronic acid is naturally converted to D-glucaric acid via the action of D-glucuronolactone dehydrogenase. nih.gov Chemical methods using catalysts like gold nanoparticles supported on activated carbon have also been investigated for the oxidation of glucose to glucaric acid, a related transformation. unipd.it

Table of Mentioned Compounds

Compound Name
This compound
4-O-Methyl-D-glucuronic acid
D-Glucose
α-Methyl d-glucoside
Methyl 4-O-methyl-α-D-glucoside
Methyl 4-O-methyl-α-D-glucopyranuronate
Benzyl 2,3-di-O-benzyl-β-D-glucopyranoside
Methyl (benzyl 2,3-di-O-benzyl-4-O-methyl-β-D-glucopyranosid)uronate
Aldobiouronic acid
Glucuronoxylan
Deuterated Methyl Iodide (CD₃I)
Deuterated Dimethyl Sulfate
5-(methyl-d3)-5H-dibenzo[b,d]thiophen-5-ium trifluoromethane sulfonate (DMTT)
S-adenosylmethionine (SAM)
4-O-methyl-α-D-glucuronosyl-xylotriose
4-O-Methyl-D-glucaric acid
D-Glucaric acid
D-glucuronolactone

Advanced Analytical Methodologies Employing 4 O Methyl D Glucuronic Acid D3

Mass Spectrometry (MS) Based Quantification

The application of 4-O-Methyl-D-glucuronic Acid-d3 in mass spectrometry has revolutionized the quantification of its non-labeled counterpart in complex biological matrices. Its utility is most pronounced in the realms of liquid chromatography-mass spectrometry, isotope dilution mass spectrometry, and tandem mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

The development of robust LC-MS/MS methods is crucial for the selective and sensitive detection of 4-O-Methyl-D-glucuronic acid. The use of this compound as an internal standard is a cornerstone of these methods. The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column, which effectively separates the analyte from other matrix components.

The mobile phase composition is optimized to ensure efficient ionization and separation. A typical mobile phase might consist of a gradient of water and methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) to enhance protonation and improve peak shape. The flow rate is carefully controlled to maintain stable spray and ionization in the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization technique employed for this analysis, typically operated in the negative ion mode, as the glucuronic acid moiety is readily deprotonated. The mass spectrometer is then set to monitor specific mass-to-charge ratio (m/z) transitions for both the analyte and the deuterated internal standard.

Table 1: Typical LC-MS/MS Method Parameters for 4-O-Methyl-D-glucuronic Acid Analysis

ParameterValue
Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile/Methanol
GradientOptimized for separation
Flow Rate0.2-0.4 mL/min
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transition (Analyte)Precursor Ion (m/z) -> Product Ion (m/z)
Monitored Transition (IS)Precursor Ion (m/z) -> Product Ion (m/z)

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope dilution mass spectrometry is the gold standard for achieving accurate and precise absolute quantification of analytes in complex samples. In this technique, a known amount of this compound is added to the sample prior to any sample preparation or analysis steps. This "spiked" internal standard behaves almost identically to the endogenous, non-labeled analyte throughout the entire analytical process, including extraction, derivatization, and ionization.

Because the deuterated standard and the native analyte are co-eluted and co-ionized, any variations in sample handling or instrument response affect both compounds equally. The ratio of the signal from the native analyte to the signal from the deuterated internal standard is then used to calculate the exact concentration of the analyte in the original sample. This method effectively corrects for matrix effects and variations in ionization efficiency, leading to highly reliable results.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is employed for the fragmentation analysis of this compound, which provides structural information and enhances the specificity of detection. In an MS/MS experiment, the precursor ion (the deprotonated molecule) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer.

The fragmentation pattern of this compound is predictable and characteristic. The deuterium (B1214612) atoms on the methyl group result in a 3 Dalton mass shift in the precursor ion and any fragments containing this group, allowing for clear differentiation from the non-labeled compound. Common fragmentation pathways involve the loss of small neutral molecules such as water (H2O) and carbon dioxide (CO2), as well as cleavage of the glycosidic bond.

Table 2: Characteristic MS/MS Transitions for 4-O-Methyl-D-glucuronic Acid and its Deuterated Analog

CompoundPrecursor Ion (m/z) [M-H]⁻Product Ion(s) (m/z)
4-O-Methyl-D-glucuronic Acid207.05e.g., 113.02, 85.03
This compound210.07e.g., 113.02, 85.03

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. The use of isotopically labeled compounds like this compound offers significant advantages in NMR-based mechanistic investigations.

Use of Deuterium Labeling for Proton NMR Simplification

Proton (¹H) NMR spectra of complex carbohydrates can often be challenging to interpret due to extensive signal overlap. The strategic incorporation of deuterium atoms, as in this compound, can greatly simplify these spectra. Since deuterium has a different gyromagnetic ratio than protium (B1232500) (¹H), its resonance frequency is far removed from the proton spectral window.

In the case of this compound, the methyl protons are replaced with deuterium. This results in the disappearance of the corresponding methyl signal from the ¹H NMR spectrum. The absence of this signal can aid in the unambiguous assignment of other proton resonances in the molecule. Furthermore, the removal of scalar coupling interactions between the methyl protons and neighboring protons can lead to a sharpening of the signals of those adjacent protons, further simplifying the spectrum and facilitating the determination of other coupling constants.

Isotope Effects on Chemical Shifts and Coupling Constants

The substitution of protium with deuterium can induce small but measurable changes in the NMR parameters of nearby nuclei, known as isotope effects. These effects can manifest as shifts in the chemical shifts (isotope shifts) and changes in the scalar coupling constants.

The primary isotope effect on the chemical shift arises from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. This leads to a slight upfield shift (to lower frequency) for the attached carbon and for protons located on that carbon. Secondary isotope effects can be observed on more distant nuclei. The magnitude of these shifts is typically small, on the order of parts per billion (ppb), but they can be detected with high-field NMR spectrometers.

Similarly, the substitution of a proton with a deuteron (B1233211) can affect the magnitude of spin-spin coupling constants (J-couplings) between neighboring nuclei. The effect is proportional to the gyromagnetic ratios of the coupled nuclei. These subtle changes in chemical shifts and coupling constants can provide valuable information about molecular structure, conformation, and hydrogen bonding interactions.

Elucidation of Reaction Mechanisms and Enzyme-Substrate Interactions

The use of isotopically labeled compounds like this compound is instrumental in tracing metabolic pathways and understanding enzymatic processes. While direct studies citing the d3 variant are specific to its role as an internal standard, the study of the non-deuterated form provides insight into the types of mechanisms where such a standard is indispensable.

For instance, research into the enzymatic production of 4-O-methyl D-glucaric acid from hardwood xylan (B1165943) highlights complex enzyme pathways. aalto.finih.gov In such studies, an enzymatic pathway was developed using a GH115 α-glucuronidase and an AA7 gluco-oligosaccharide oxidase to produce this dicarboxylic acid from glucuronoxylans. aalto.finih.gov The α-glucuronidase releases 4-O-methyl-D-glucuronic acid from the xylan, which is then converted by the oxidase. aalto.finih.gov A deuterated standard like this compound would be essential in a research setting to accurately quantify the release and conversion rates, thereby elucidating the efficiency and kinetics of the enzymatic reaction.

Furthermore, studies on GH67 α-glucuronidases demonstrate the high substrate specificity of these enzymes. nih.gov Research has shown that the 4-O-methyl group on the glucuronic acid is a critical recognition element for the enzyme. nih.gov The enzyme's catalytic pocket has amino acid residues positioned to interact specifically with this methyl group, indicating a strong affinity for the methylated substrate over its non-methylated form. nih.gov In investigations of such specific enzyme-substrate interactions, this compound would allow for precise measurement of substrate binding and turnover, helping to quantify the enzyme's affinity (Km) and catalytic rate (kcat) without isotopic effects altering the fundamental interaction.

Chromatographic Separations for Complex Matrix Analysis

The analysis of 4-O-Methyl-D-glucuronic acid is often complicated by the complex matrices in which it is found, such as wood hydrolysates. thermofisher.com Chromatographic techniques are essential for separating this analyte from other sugars and compounds.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of uronic acids. For quantitative analysis, especially in complex samples from agro-industrial wastes, pre-column derivatization is often employed. mdpi.com A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which allows for sensitive UV detection. mdpi.comoup.com An optimized HPLC-DAD (Diode Array Detector) method can separate various monosaccharides, including glucuronic acid, with high resolution. mdpi.com In such methods, this compound would serve as an ideal internal standard, co-eluting with the non-deuterated analyte but distinguishable by a mass spectrometer, thus correcting for variations in derivatization efficiency and injection volume.

Ion Chromatography (IC) for Uronic Acid Profiling

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the direct analysis of carbohydrates, including uronic acids, without the need for derivatization. celignis.comnih.gov This method is particularly useful for profiling the composition of uronic acids in lignocellulosic biomass and seaweed. celignis.com HPAEC-PAD can resolve and quantify several uronic acids, including glucuronic acid, galacturonic acid, and 4-O-Methyl-D-glucuronic acid, in a single run. celignis.comacs.org An improved HPAEC-PAD method demonstrated enhanced separation of 4-O-Methyl-D-glucuronic acid and glucuronic acid, achieving retention times of 10.2 and 12.7 minutes, respectively. nih.gov The use of this compound as an internal standard in these methods is crucial for accurate quantification, compensating for matrix effects and instrument variability.

Optimization of Chromatographic Conditions for Deuterated Analogs

Optimizing chromatographic conditions is key to achieving good resolution and accurate quantification. This involves adjusting parameters like the mobile phase composition, flow rate, and column temperature. libretexts.orgnih.gov For deuterated standards like this compound, it is important to note that deuterium substitution can sometimes lead to a slight shift in retention time, typically causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart. chromforum.org This phenomenon must be accounted for during method development to ensure proper peak integration and quantification.

Gradient elution is often employed to separate complex mixtures containing both neutral sugars and acidic uronic acids. thermofisher.comnih.gov A typical gradient might involve increasing the concentration of a salt, like sodium acetate (B1210297), in the mobile phase to elute the more strongly retained uronic acids. thermofisher.comnih.gov For example, an optimized gradient for HPAEC-PAD analysis might start with a low concentration of sodium acetate and increase it over the run to effectively separate all compounds of interest. nih.gov The goal is to achieve baseline separation for all analytes, including the deuterated standard and its native analog, to ensure analytical accuracy.

Method Validation and Performance Metrics in Research Settings

Any quantitative analytical method must be rigorously validated to ensure its reliability. Method validation involves assessing several key performance metrics. mdpi.com The use of a deuterated internal standard like this compound is central to achieving high-quality validation results, particularly for LC-MS/MS methods.

Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Calibration curves are constructed using a range of concentrations, and a high correlation coefficient (r²) is desired. mdpi.com For uronic acid analysis, calibration ranges can span from 0.01 to 10 mg/L. thermofisher.com

Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-and-recovery experiments, where a known amount of the analyte is added to a sample matrix. thermofisher.com

Precision: The degree of agreement among a series of measurements. It is typically expressed as the relative standard deviation (%RSD) for intraday (repeatability) and interday (intermediate precision) analyses. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. For HPLC analysis of derivatized sugars, LOD can be as low as 6 µg/mL, with the LOQ for glucuronic acid being around 19 µg/mL. mdpi.com

The following table summarizes typical performance metrics for HPLC-based analysis of uronic acids, illustrating the rigorous standards required in research settings.

ParameterTypical Value/RangeReference
Linearity (r²)> 0.999 mdpi.com
Accuracy (% Recovery)98-102% thermofisher.com
Precision (% RSD)< 2% mdpi.com
Limit of Detection (LOD)0.5-6 µg/mL mdpi.commdpi.com
Limit of Quantification (LOQ)1.5-19 µg/mL mdpi.commdpi.com

By employing this compound as an internal standard, researchers can effectively correct for variations in sample preparation, matrix effects, and instrument response, leading to robust and reliable data that meets these stringent validation criteria.

Applications of 4 O Methyl D Glucuronic Acid D3 in Academic Research

Internal Standard for Metabolite Quantification in Biological Samples

The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analytical chemistry, particularly in the field of metabolomics. 4-O-Methyl-D-glucuronic Acid-d3, with its deuterium-labeled methyl group, is an ideal internal standard for the accurate and precise measurement of its non-labeled analogue, 4-O-Methyl-D-glucuronic acid, in complex biological matrices such as plasma, urine, and tissue extracts.

Enhancing Accuracy and Precision in Quantitative Assays

In quantitative assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the addition of a known concentration of this compound to a sample at the beginning of the workflow allows for the correction of analyte loss during sample preparation and variations in instrument response. Since the deuterated standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the endogenous compound.

The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and to quantify the analyte in the sample. This ratiometric approach significantly improves the accuracy and precision of the measurement by compensating for matrix effects and other sources of experimental variability. Research has demonstrated that the use of stable isotope-labeled internal standards can reduce the coefficient of variation (%CV) in quantitative assays to below 15%, a widely accepted benchmark for bioanalytical method validation. nih.gov

Table 1: Illustrative Performance Data for a Quantitative Assay Using this compound as an Internal Standard

Quality Control Sample Nominal Concentration (ng/mL) Measured Concentration (Mean ± SD, n=5) Accuracy (%) Precision (%CV)
Low 5.0 4.8 ± 0.3 96.0 6.3
Medium 50.0 51.2 ± 2.1 102.4 4.1
High 500.0 495.5 ± 18.3 99.1 3.7

This table presents hypothetical data to illustrate the typical performance of a validated LC-MS method using a deuterated internal standard.

Isotopic Tracer Studies for Metabolic Pathway Elucidation

Isotopic tracer studies are powerful tools for investigating the dynamics of metabolic pathways. By introducing a stable isotope-labeled compound into a biological system, researchers can trace the path of the label as it is incorporated into downstream metabolites. This compound, with its deuterium-labeled methyl group, can be used as a tracer to study the metabolism of glucuronic acid and related compounds.

Tracking Carbon Flow and Turnover Rates

When this compound is introduced into a cell culture or administered to a model organism, the deuterium (B1214612) label can be tracked as it is incorporated into various metabolic products. This allows researchers to map the flow of the methyl group and the glucuronic acid backbone through different metabolic pathways. By measuring the rate of incorporation of the label into downstream metabolites, it is possible to determine the turnover rates of these compounds, providing insights into the dynamics of cellular metabolism. nih.gov Stable isotope tracing is a powerful method for understanding the impact of genetic or environmental perturbations on metabolic networks. nih.gov

Investigating Substrate Specificity and Enzyme Kinetics

This compound can also be employed to investigate the substrate specificity and kinetics of enzymes involved in glucuronide metabolism. For instance, it can be used to study the activity of glucuronidases, enzymes that cleave glucuronic acid from other molecules. By incubating an enzyme with a mixture of labeled and unlabeled substrates, researchers can use mass spectrometry to differentiate the products derived from each substrate and thereby determine the enzyme's preference. This approach has been used to show that certain enzymes exhibit high specificity for the 4-O-methyl group of glucuronic acid. nih.gov

Table 2: Hypothetical Enzyme Kinetic Parameters Determined Using this compound

Substrate Km (mM) Vmax (µmol/min/mg protein)
4-O-Methyl-D-glucuronic Acid 0.54 12.5
This compound 0.55 12.3
Glucuronic Acid 3.84 8.2

This table provides illustrative data comparing the kinetic parameters of an enzyme for labeled and unlabeled substrates, as well as the non-methylated form. The similarity in Km and Vmax for the d0 and d3 versions indicates no significant kinetic isotope effect, making the d3 version a suitable tracer.

Pharmacokinetic Research Without Human Trial Data

In the absence of human clinical trial data, the application of this compound in pharmacokinetic research is focused on preclinical studies using in vitro systems and animal models. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound, 4-O-Methyl-D-glucuronic acid, and for predicting its behavior in humans.

The use of a deuterated standard like this compound is instrumental in these preclinical pharmacokinetic studies. When co-administered with the non-labeled compound, it allows for the precise quantification of the parent compound and its metabolites in various biological fluids and tissues over time. This "stable-isotope co-administration" method provides high-quality pharmacokinetic data by minimizing inter-individual variability and improving the accuracy of parameter estimation.

In Vitro and Ex Vivo Studies of Compound Metabolism

Glucuronidation, the conjugation of a glucuronic acid moiety to a substrate, is a major Phase II metabolic pathway in the liver responsible for the detoxification and excretion of a vast array of compounds, including drugs, toxins, and endogenous substances like bilirubin (B190676) and bile acids. nih.govyoutube.comnih.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, increases the water solubility of hydrophobic compounds, facilitating their elimination via urine or bile. nih.govnih.gov

In studies designed to investigate the metabolism of new drug candidates or to understand the disposition of environmental toxins, it is often necessary to quantify the formation of glucuronide conjugates. For compounds that are metabolized to a glucuronide structurally related to 4-O-methyl-D-glucuronic acid, the deuterated -d3 version serves as an indispensable tool. When added to an in vitro incubation with liver microsomes or an ex vivo tissue sample, this compound allows for the accurate quantification of the corresponding non-labeled metabolite produced during the experiment.

For instance, studies on the metabolism of vitamin D have revealed that its metabolites undergo not only sulfation but also glucuronidation. nih.gov Similarly, during biliary obstruction, the glucuronidation of toxic bile acids is a critical protective mechanism. nih.gov In developing analytical methods to measure these endogenous glucuronides, a stable, labeled internal standard like this compound is essential for achieving the necessary accuracy and precision to discern subtle but physiologically significant changes in metabolite concentrations.

Development of Analytical Assays for Drug Metabolite Monitoring

The development of robust and reliable analytical assays, typically using liquid chromatography-mass spectrometry (LC-MS/MS), is fundamental for monitoring drug metabolites in biological matrices. aptochem.com The use of a deuterated internal standard is a hallmark of a high-quality bioanalytical method. aptochem.com this compound is employed in the development of assays for analytes that are either its non-labeled counterpart or structurally similar glucuronides.

The presence of a co-eluting, deuterated internal standard compensates for matrix effects, where other molecules in a complex sample like plasma or urine can suppress or enhance the ionization of the target analyte, leading to inaccurate results. clearsynth.com By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be normalized, ensuring the data is reliable. clearsynth.com

A key challenge in the analysis of uronic acids is their potential for chemical modification during sample preparation. For example, during the acid methanolysis used to analyze plant cell walls, glucuronic acid can be partially lactonized, resulting in multiple peaks in a gas chromatogram and leading to a potential underestimation of the analyte by as much as 30%. nih.gov Using a deuterated standard like this compound, which would undergo the same chemical changes, allows for accurate quantification by summing the corresponding analyte and standard peaks, thereby overcoming this analytical hurdle.

Principle Application in Analytical Assays Benefit of Using this compound
Co-elution The internal standard elutes from the chromatography column at the same time as the analyte.Ensures both analyte and standard experience the same conditions at the point of ionization. aptochem.com
Correction for Matrix Effects Compensates for signal suppression or enhancement from other molecules in the sample.Improves accuracy and precision of quantification in complex biological fluids. clearsynth.com
Compensation for Sample Loss Accounts for analyte loss during extraction and sample preparation steps.Increases the robustness and reliability of the overall method. aptochem.com
Distinct Mass Signal The +3 mass unit difference allows the mass spectrometer to distinguish it from the unlabeled analyte.Prevents signal overlap and ensures unambiguous detection. aptochem.com

Investigating Biopolymer Structure and Dynamics

4-O-Methyl-D-glucuronic acid is a naturally abundant and important structural component of hemicellulose in the secondary cell walls of plants, particularly hardwoods. nih.govscbt.comwikipedia.org It exists as a side chain on glucuronoxylans, which are polymers of xylose. wikipedia.org These biopolymers play a critical role in the structural integrity of lignocellulosic biomass.

Probing Lignin-Carbohydrate Complex Linkages

Lignin (B12514952) and carbohydrates (primarily hemicellulose) in the plant cell wall are not simply mixed; they are covalently linked to form lignin-carbohydrate complexes (LCCs). nih.govnih.gov These linkages contribute significantly to the recalcitrance of biomass, making it resistant to degradation. nih.govnih.gov 4-O-methyl-D-glucuronic acid residues on the xylan (B1165943) backbone are known sites for these covalent linkages to lignin. nih.govnih.gov

In research aimed at deconstructing biomass for biofuels or other bioproducts, understanding the nature and frequency of these LCC linkages is crucial. nih.gov While direct research using this compound as a tracer is not yet widely published, its role as an internal standard is vital for analytical methods that quantify the release of LCC fragments. For example, during the analysis of liquors from biomass pre-hydrolysis, an increase in 4-O-methyl-glucuronic acid content can indicate the presence of lignin-glucuronoxylan complexes. nih.gov Using a deuterated standard in the analytical workflow would allow for precise quantification of these complexes, providing insights into their stability and the effectiveness of different pre-treatment strategies.

Research has identified specific enzymes, glucuronoxylan methyltransferases (GXMTs), that are responsible for the 4-O-methylation of glucuronic acid residues on the xylan polymer. nih.govpnas.org In studies of mutant plants lacking these enzymes, the degree of methylation is significantly reduced, which in turn alters lignin composition and increases the ease of xylan extraction. nih.govpnas.org Quantitative analysis using a d3-labeled internal standard would be the gold-standard method to accurately measure the reduction in 4-O-methylation in these mutants.

Understanding Polysaccharide Depolymerization Processes

The breakdown, or depolymerization, of plant polysaccharides is a central process in biorefining and is also a key event in natural carbon cycling. The enzymatic hydrolysis of glucuronoxylan involves specific enzymes that cleave the main xylan chain and others that remove the side groups. researchgate.netaalto.finih.gov

α-glucuronidases are enzymes that specifically cleave the bond linking 4-O-methyl-D-glucuronic acid to the xylan backbone. researchgate.netnih.gov Studies characterizing these enzymes are essential for developing efficient enzyme cocktails for biomass conversion. aalto.finih.gov In a typical enzyme assay, researchers measure the amount of 4-O-methyl-D-glucuronic acid released from a xylan substrate over time.

The use of this compound as an internal standard in the LC-MS analysis of the reaction products allows for highly accurate kinetic measurements. For example, a study on the enzymatic production of a biopolymer precursor from hardwood xylan used a two-enzyme system where the first enzyme, an α-glucuronidase, released nearly all of the 4-O-methyl-D-glucuronic acid from the xylan. researchgate.netaalto.fi The precise quantification of this released sugar is critical for optimizing the reaction conditions and calculating yields. researchgate.net

Enzyme Class Source Organism (Example) Action on Polysaccharide Relevance to Depolymerization
GH115 α-glucuronidase Amphibacillus xylanusReleases 4-O-methyl-D-glucuronic acid from glucuronoxylan. researchgate.netaalto.fiKey for removing side chains, making the xylan backbone more accessible to other enzymes.
GH67 α-glucuronidase Bacillus haloduransHydrolyzes oligosaccharides with a methylated glucuronic acid side chain. nih.govShows high specificity for the methylated form, indicating its importance in natural degradation pathways.
Xylanase Clostridium thermocellumBreaks down the main β-(1→4)-xylan backbone of the polysaccharide.Works in synergy with α-glucuronidases to completely depolymerize the hemicellulose.

By providing a means for accurate quantification, this compound is a vital tool for researchers working to understand and manipulate the complex biopolymers that constitute plant biomass.

Emerging Research Avenues and Methodological Innovations

Development of Novel Enzymatic Biotransformation Systems

The advancement of enzymatic biotransformation systems represents a significant leap forward in producing and modifying complex carbohydrates. Researchers are actively developing novel, cell-free enzymatic pathways that offer high specificity and efficiency, avoiding the need for costly cofactors.

A notable development is an enzymatic pathway designed to produce 4-O-methyl D-glucaric acid from glucuronoxylans, a major component of hardwoods. aalto.fi This system utilizes two key enzymes in a sequential, one-pot reaction:

A GH115 α-glucuronidase (AxyAgu115A) from Amphibacillus xylanus, which efficiently cleaves and releases 4-O-methyl D-glucuronic acid from the xylan (B1165943) backbone. aalto.fi

A gluco-oligosaccharide oxidase variant (GOOX-Y300A) from Sarocladium strictum, which then converts the released 4-O-methyl D-glucuronic acid into the corresponding dicarboxylic acid. aalto.fi

This two-enzyme approach is highly effective under alkaline conditions, which enhances the solubility of the xylan substrate. aalto.fi The development of such systems is crucial for the sustainable production of valuable biochemicals from underutilized biomass. Incorporating a deuterated substrate like 4-O-Methyl-D-glucuronic Acid-d3 into these enzymatic systems would enable precise tracking of the transformation process, offering a powerful tool for mechanistic studies and pathway optimization. The stability of the deuterium (B1214612) label ensures that its metabolic fate can be followed without the complications of radioactive tracers.

Table 1: Enzymes in a Novel Biotransformation System for Glucuronic Acids

Enzyme Source Organism Family Function in Pathway
AxyAgu115A Amphibacillus xylanus Glycoside Hydrolase 115 (GH115) Releases 4-O-methyl D-glucuronic acid from glucuronoxylan. aalto.fi
GOOX-Y300A Sarocladium strictum Auxiliary Activity 7 (AA7) Converts 4-O-methyl D-glucuronic acid to 4-O-methyl D-glucaric acid. aalto.fi

Integration with Multi-Omics Data for Systems-Level Understanding

The integration of data from various "omics" fields—genomics, proteomics, and metabolomics—provides a holistic view of biological processes. Multi-omics analyses are particularly powerful for understanding metabolic reprogramming in complex diseases and systems. For instance, integrated omics have been used to profile the metabolic signatures of cancer by linking proteomics data with PET-CT imaging and serum metabolomics. nih.gov

In the context of glucuronic acid metabolism, multi-omics approaches can elucidate the roles of specific enzymes and transport proteins. nih.gov The glucuronic acid pathway is a key route for glucose metabolism and detoxification, where substances are conjugated with glucuronic acid to increase their water solubility and facilitate excretion. nih.govnih.govwikipedia.org

The use of stable isotope-labeled compounds like this compound is central to metabolomics, the large-scale study of small molecules. By introducing the deuterated compound into a biological system, researchers can:

Trace the flow (flux) of the metabolite through specific pathways.

Identify downstream metabolites derived from the initial compound.

Quantify the contribution of the glucuronic acid pathway relative to other metabolic routes, such as glycolysis or the pentose (B10789219) phosphate (B84403) pathway. nih.gov

This provides a dynamic, systems-level understanding that goes beyond static measurements of metabolite concentrations, linking genetic and protein expression data to functional metabolic outcomes. nih.gov

Advances in High-Throughput Analytical Platforms for Deuterated Compounds

Progress in analytical chemistry is critical for the effective use of deuterated compounds in research. The development of high-throughput platforms with enhanced sensitivity and resolution allows for the precise detection and quantification of isotope-labeled molecules in complex biological matrices.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has emerged as a powerful technique for studying protein dynamics and interactions. nih.gov Recent advances, including the coupling of HDX-MS with subzero-temperature ultra-high-pressure liquid chromatography (UPLC), have significantly improved the ability to analyze complex samples, identifying thousands of deuterated peptides from hundreds of proteins in a single run. nih.gov While traditionally used for studying protein conformation, the underlying technology is adept at handling deuterated molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique. Its accuracy for quantifying low-concentration volatile organic compounds (BVOCs) can be significantly improved by using deuterated compounds as internal standards. mdpi.com This approach corrects for variations during sample preparation and analysis, ensuring high quantitative accuracy.

These advanced analytical methods are essential for studies involving this compound. They provide the necessary tools to distinguish the deuterated tracer from its naturally abundant, non-deuterated counterpart and to measure its concentration and that of its metabolic products with high confidence. rsc.orgnih.gov

Table 2: Analytical Platforms for Deuterated Compound Analysis

Platform Technique Application for Deuterated Compounds Key Advantages
Mass Spectrometry Hydrogen-Deuterium Exchange (HDX-MS) with UPLC Analysis of deuterated peptides to study protein dynamics and complex biological systems. nih.gov High throughput, detailed structural information, low back-exchange rates. nih.gov
Chromatography Gas Chromatography-Mass Spectrometry (GC-MS) Use of deuterated molecules as internal standards for accurate quantification of target analytes. mdpi.com High selectivity and resolution, improved quantitative accuracy and sensitivity. mdpi.com

Computational Modeling and Simulation of Metabolic Pathways Involving Glucuronic Acids

Modern computational approaches build on this foundation by integrating large-scale multi-omics datasets to construct and refine detailed models of metabolic networks. These models can simulate the flow of metabolites through pathways under different conditions, predict the impact of genetic mutations, and identify key control points.

Data from studies using this compound are invaluable for developing and validating these computational models. The kinetic information obtained from tracer experiments—such as the rate of uptake, conversion to other metabolites, and excretion—provides critical parameters needed to ensure the model's accuracy and predictive power. By simulating the metabolism of the deuterated compound and comparing the model's output to experimental measurements, researchers can refine their understanding of the glucuronic acid pathway and its interactions with other cellular processes, such as polyphenol metabolism, where glucuronidation is a key detoxification step. mdpi.com

Q & A

Q. Table 1. Key Analytical Parameters for 4-O-MeGlcA-d3 in LC-MS/MS

ParameterValue/RangeReference
Molecular FormulaC₇H₉D₃O₇
Retention Time8.2±0.3 min (C18 column)
Ionization ModeESI⁻ (m/z 211 → 85)
LOD/LOQ0.1 ng/mL / 0.5 ng/mL

Q. Table 2. Pyrolysis Products of 4-O-MeGlcA

ProductFormation PathwayDetection MethodReference
FurfuraldehydeDecarboxylation + cyclizationGC-MS (m/z 96)
LevoglucosenoneDehydrationFTIR
CO₂Carboxyl group cleavageTGA-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.